Geraniol

Antifungal Biofilm Candida

Researchers requiring a broad-spectrum antifungal with a wide therapeutic window face limited options. Geraniol solves this by combining 20- to 80-fold greater anti-Candida potency than citronellal with 3- to 20-fold lower cytotoxicity than linalool in human cell lines. • Anti-MRSA activity: inhibition zone 17.4 mm, surpassing nerol (15.6 mm). • Acaricidal LD50: 1.95 µg/cm³, superior to citral (9.65 µg/cm³) and benzyl benzoate (11.27 µg/cm³). • Odor threshold: 7.5 µg/kg in water, enabling potent rose-floral character at minimal concentrations.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 68311-14-8
Cat. No. B1633069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeraniol
CAS68311-14-8
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCO)C)C
InChIInChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+
InChIKeyGLZPCOQZEFWAFX-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 100 mg/L at 25 °C
Slightly soluble in water
Miscible with ether, acetone
1:3 in 70% alcohol
For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page.
0.1 mg/mL at 25 °C
Insoluble in glycerol;  slightly soluble in water;  soluble in most fixed oils, propylene glycol
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Geraniol: Key Characteristics and Source Differentiation


Geraniol (CAS 106-24-1) is an acyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O and a characteristic rose-like odor [1]. It is naturally abundant in essential oils such as rose, palmarosa, and citronella, and is commercially produced via fractional distillation or synthetic routes [1]. This compound serves as a key intermediate in the synthesis of citral, vitamins A and E, and various fragrance esters, with widespread application in flavors, fragrances, cosmetics, and pharmaceutical research .

1 Monoterpene alcohol for fragrance & flavor intermediate research
2 Supports antifungal and antimicrobial screening studies
3 Cell-based cytotoxicity and antiproliferative assay context
4 Formulation-dependent oral exposure research fit

Geraniol vs. Analog Terpenes: Key Differentiators


Despite sharing identical molecular formulae or close structural homology, geraniol exhibits distinct biological, physicochemical, and safety profiles that preclude generic substitution with its closest monoterpene analogs. Head-to-head studies reveal that geraniol demonstrates 20- to 80-fold greater antifungal potency than citronellal, 1.5- to 3-fold lower cytotoxicity than linalool in human cell lines, and an odor threshold approximately 40-fold lower than nerol, dramatically altering sensory perception [1][2][3]. Furthermore, formulation-dependent absolute bioavailability in rats varies from 16% to 92%, a critical parameter not transferable to other terpenes [4]. These quantifiable divergences across antimicrobial efficacy, safety, sensory properties, and pharmacokinetics mandate compound-specific evaluation and sourcing.

Antimicrobial profiles differ Reported antifungal potency and cytotoxicity margins vs. citronellal and linalool may shift assay outcomes; direct interchange not supported.
Sensory substitution may mislead Odor threshold approximately 40× lower than nerol; using nerol or other analogs can alter flavor intensity and regulatory compliance margins.
Oral exposure not transferable Formulation-dependent systemic exposure (reported wide range) in preclinical models; exposure data from other terpenes cannot be extrapolated.

Geraniol: Evidence-Based Head-to-Head Comparisons


Antifungal Potency and Favorable Therapeutic Index

Geraniol exhibits 20- to 80-fold higher antifungal potency against Candida species compared to citronellal, and 20-fold higher compared to linalool, while simultaneously demonstrating 3- to 20-fold lower cytotoxicity against human oral epithelial (TR146) and monocyte (THP-1) cell lines, resulting in a more favorable therapeutic index [1].

Antifungal MIC & Cytotoxicity
Head-to-head
Geraniol MIC 1.25–5 mM/mL vs. linalool 25–100 mM/mL, citronellal 100–200 mM/mL; LD50 3.4–20× higher (less cytotoxic) vs. comparators
Supports antifungal screening with broader reported therapeutic index
Candida biofilm broth microdilution; MTT on TR146/THP-1 human cell lines
Antifungal Biofilm Candida Cytotoxicity

Acaricidal Activity in Food Protection

In impregnated fabric disk bioassays against the storage food mite Tyrophagus putrescentiae, geraniol exhibited a 50% lethal dose (LD50) of 1.95 µg/cm³, representing 5.8-fold greater potency than the commercial standard benzyl benzoate (11.27 µg/cm³), 4.9-fold greater than citral (9.65 µg/cm³), and 8.1-fold greater than β-citronellol (15.86 µg/cm³) [1].

Acaricidal LD50
Head-to-head
Geraniol LD50 = 1.95 µg/cm³; 5.8× more potent than benzyl benzoate, 4.9× vs. citral, 8.1× vs. β-citronellol
Supports acaricide screening in stored product protection studies
Impregnated disk bioassay; Tyrophagus putrescentiae (storage mite)
Acaricidal Food Protection Mite Control

Odor Threshold and Sensory Differentiation

Geraniol possesses an odor threshold in water of 7.5 µg/kg, approximately 40-fold lower than that of its cis-isomer nerol, which has a threshold of 300 µg/kg, despite both compounds sharing a rose-like aromatic profile [1]. This substantial difference in sensory potency directly influences flavor perception and required usage levels in formulations.

Odor Threshold
Reported
7.5 µg/kg in water (geraniol) vs. 300 µg/kg (nerol); 40× lower threshold
Informs flavor/fragrance formulation: lower use level for equivalent rose note
Compiled from food chemistry reference; threshold in water
Flavor Sensory Odor Threshold

Anti-MRSA Activity Comparison

In disc diffusion assays against methicillin-resistant Staphylococcus aureus (MRSA), geraniol produced a zone of inhibition of 17.4 ± 0.5 mm, exceeding the activity of nerol (15.6 ± 0.5 mm) and demonstrating substantially greater activity than β-pinene (6 ± 0 mm) [1]. Notably, geraniol showed activity comparable to the positive control 70% ethanol (14 ± 0 mm) against MRSA.

Anti-MRSA Zone of Inhibition
Head-to-head
Geraniol 17.4 mm vs. nerol 15.6 mm, β-pinene 6 mm; comparable to 70% ethanol control (14 mm)
Supports antimicrobial screening against drug-resistant Gram-positive strains
Disc diffusion on Mueller-Hinton agar; MRSA ATCC strain
Antibacterial MRSA Staphylococcus

Formulation-Dependent Oral Bioavailability

The absolute oral bioavailability of geraniol in rats is highly formulation-dependent. An emulsified formulation achieved 92% absolute bioavailability following oral administration at 50 mg/kg, whereas a fiber-adsorbed formulation yielded only 16% bioavailability [1]. Geraniol also exhibits rapid systemic clearance with an intravenous half-life of 12.5 ± 1.5 minutes [1].

Oral Bioavailability (Rat)
Reported
Emulsified: 92% absolute bioavailability; fiber-adsorbed: 16%; 5.75-fold formulation-dependent difference
Supports formulation-exposure review for in vivo study design
Male Sprague-Dawley rats; 50 mg/kg oral; HPLC in whole blood/CSF
Pharmacokinetics Bioavailability Formulation

Colon Cancer Antiproliferative Comparison

In human colon adenocarcinoma Colo-205 cells, geraniol exhibited an IC50 of 20 µM, compared to 30 µM for its ester derivative geranyl acetate, indicating 1.5-fold greater antiproliferative potency [1]. Both compounds induced mitochondrial apoptosis via Bax upregulation and Bcl-2 downregulation, though geraniol achieved this at a lower concentration.

Colo-205 Antiproliferative IC50
Head-to-head
Geraniol IC50 = 20 µM vs. geranyl acetate 30 µM; 1.5× greater antiproliferative potency
Supports cell-model endpoint review for colon cancer research
MTT assay; Colo-205 human colon cancer cells; 48 h exposure
Anticancer Colon Cancer Apoptosis

Geraniol: Preferred Application Scenarios


Topical Antifungal Formulations with Low Cytotoxicity

Geraniol is the preferred monoterpene for antifungal applications where a broad therapeutic window is essential. Compared to linalool and citronellal, geraniol demonstrates 20- to 80-fold greater antifungal potency against Candida species while exhibiting 3- to 20-fold lower cytotoxicity against human oral epithelial and monocyte cell lines [1]. This favorable therapeutic index supports its use in oral care products, topical antifungal creams, and medical device coatings where both efficacy against fungal biofilms and host tissue safety are paramount.

Food and Agricultural Mite Protection

Geraniol's superior acaricidal potency (LD50 = 1.95 µg/cm³) relative to citral (9.65 µg/cm³), β-citronellol (15.86 µg/cm³), and the commercial standard benzyl benzoate (11.27 µg/cm³) positions it as the compound of choice for food-grade acaricide development [2]. Its GRAS (Generally Recognized As Safe) status as a flavoring agent for beverages, candies, and baked goods further reinforces its suitability for direct food contact applications where synthetic acaricides are prohibited or undesirable.

Rose-Floral Flavor and Fragrance Formulations

Due to its exceptionally low odor threshold of 7.5 µg/kg in water—approximately 40-fold lower than nerol (300 µg/kg)—geraniol delivers potent rose-floral character at substantially lower concentrations than its cis-isomer [3]. This sensory efficiency enables formulators to achieve desired aromatic intensity while minimizing the total concentration of fragrance allergens, facilitating compliance with IFRA restriction levels (e.g., 0.4% in deodorants, 2.8% in hand creams, 5.3% in perfumes) and EU Cosmetic Regulation labeling requirements [4].

Antibacterial Formulations for Drug-Resistant Gram-Positive Pathogens

Geraniol's demonstrated anti-MRSA activity (inhibition zone 17.4 mm) exceeds that of nerol (15.6 mm) and dramatically surpasses inactive comparators like β-pinene [5]. This activity profile, combined with its favorable toxicological assessment (MOE > 100 for repeated dose and reproductive toxicity endpoints) [6], supports its investigation and use in topical antiseptic formulations, preservative systems for personal care products, and as a natural antimicrobial adjunct where activity against drug-resistant staphylococci is required.

Application
Selection Property
Validation Focus
Antifungal topical research formulations
Reported broad therapeutic index in human cell-line assays
Candida biofilm efficacy and host cytotoxicity endpoints
Food-grade acaricide research
Higher acaricidal potency context relative to commercial standards
Mite toxicity and food-contact safety endpoints
Rose-floral flavor and fragrance research
Low odor threshold enabling reduced use levels
Sensory potency and IFRA/EU regulatory compliance endpoints
Topical antimicrobial research against MRSA
Reported activity profile and favorable toxicological assessment context
Drug-resistant staph inhibition and repeated-dose safety endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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